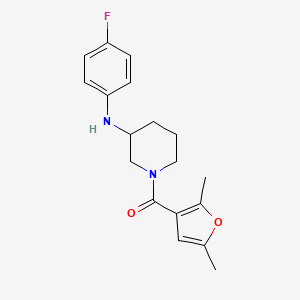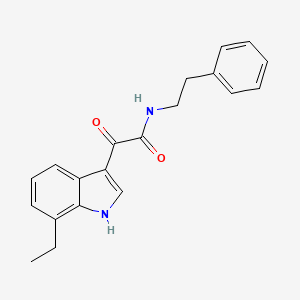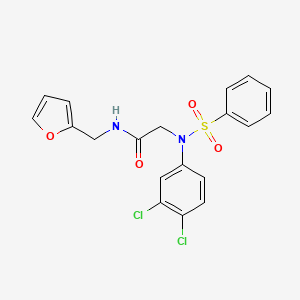
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mechanism of Action
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal effects on other kinases. This selectivity is important in reducing the risk of off-target effects and toxicity. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity and potency, which make it a useful tool for studying the role of BTK in cancer biology. However, one limitation is that 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has only been tested in preclinical studies, and its safety and efficacy in humans are still unknown. Additionally, the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is complex and may be challenging for some labs to reproduce.
Future Directions
For 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to further elucidate its mechanism of action and potential applications in other diseases. Additionally, efforts to optimize the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine and develop more efficient and scalable methods may help to facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selectivity and potency make it a useful tool for studying the role of BTK in cancer biology, and its good oral bioavailability and pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,5-dimethylfuran-3-carboxylic acid, followed by the formation of an amide bond with piperidine-3-amine. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown promising results in inhibiting the growth of various types of cancer cells, including B-cell lymphoma and multiple myeloma. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSVGMXVFKBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)
![4-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5039408.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)
![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)